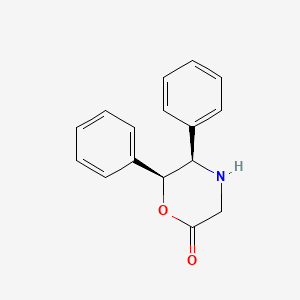

(5R,6S)-5,6-diphenyl-2-morpholinone

Beschreibung

Significance of Chiral Auxiliaries in Enantioselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This temporary covalent attachment introduces a chiral environment, influencing the approach of reagents and favoring the formation of one diastereomer over the other. wikipedia.orgsigmaaldrich.com Following the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse, a key consideration for sustainable synthesis. wikipedia.org

The power of this approach lies in its ability to provide high levels of stereoselectivity and reliability, often where other methods fall short. researchgate.netresearchgate.net Even in cases of imperfect diastereoselectivity, the resulting mixture of diastereomers can often be separated using standard purification techniques, ultimately yielding an enantiomerically pure product after the removal of the auxiliary. researchgate.net The pioneering work of chemists like E.J. Corey and B.M. Trost in the 1970s laid the foundation for the widespread adoption of chiral auxiliaries, which have since become indispensable tools in the synthetic chemist's arsenal. wikipedia.org

Overview of Morpholinone Derivatives as Chiral Scaffolds in Organic Synthesis

The morpholine (B109124) ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a versatile scaffold found in numerous biologically active compounds and approved drugs. ijprems.comresearchgate.netnih.gov Its inherent structural features and the ability to modify its pharmacokinetic properties have made it an attractive target for medicinal chemists. ijprems.comnih.gov When fashioned into a chiral morpholinone, this scaffold becomes a powerful tool for asymmetric synthesis.

The unique cyclic structure of morpholinones allows them to serve as chiral templates, directing the formation of optically active compounds. guidechem.com Phenylmorpholinone compounds, in particular, are prevalent in natural products and often act as pharmacophores in various drugs. guidechem.com The rigid conformation of the morpholinone ring, combined with the steric and electronic influence of its substituents, provides a well-defined chiral environment for asymmetric reactions. This has led to the development of a range of morpholinone-based chiral auxiliaries, each tailored for specific synthetic challenges. These scaffolds have proven effective in a variety of transformations, including asymmetric alkylations and aldol (B89426) reactions.

Historical Context and Evolution of (5R,6S)-5,6-diphenyl-2-morpholinone as a Chiral Auxiliary

The development of specific and highly effective chiral auxiliaries has been a continuous process of refinement and innovation. The compound this compound emerged from this ongoing search for improved stereocontrol. Its structure, featuring two phenyl groups in a specific stereochemical arrangement on the morpholinone core, provides a highly effective chiral environment.

The synthesis of this compound can be achieved through multi-step sequences. guidechem.com One common precursor is its N-Boc protected form, (5R,6S)-(-)-4-Boc-5,6-diphenyl-2-morpholinone, which can be deprotected to yield the final auxiliary. guidechem.comthermofisher.com The precise arrangement of the phenyl groups at the C5 and C6 positions creates a well-defined steric bias, which is crucial for achieving high diastereoselectivity in subsequent reactions where the auxiliary is employed. This specific design allows for effective shielding of one face of a reactive intermediate, thereby directing the approach of an incoming reagent to the opposite, less hindered face. The successful application of this auxiliary in various asymmetric syntheses has solidified its place as a valuable tool for the construction of complex chiral molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5R,6S)-5,6-diphenylmorpholin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOSIZJPSDSIL-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)O[C@H]([C@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282735-66-4 | |

| Record name | (5R,6S)-5.6-Diphenyl-2-morpholinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5r,6s 5,6 Diphenyl 2 Morpholinone

One-Pot Synthesis Approaches for Chiral Morpholinones

In the context of chiral morpholinones, one-pot strategies are highly desirable. An improved procedure for synthesizing optically pure 4-Boc-5,6-diphenylmorpholin-2-one, a direct precursor to the title compound, demonstrates the efficiency of a streamlined, multi-step process that avoids chromatographic separation. lookchem.com This method, which combines N-alkylation, N-protection, and cyclization steps, can be completed over three days, a significant improvement on previous six- to seven-day procedures. lookchem.com While not a single-step reaction, its execution without intermediate purification embodies the principles of a one-pot synthesis. This approach allows for the production of the desired morpholinones on a large scale (up to 100g) with high, reproducible yields. lookchem.com

More broadly, novel one-pot strategies have been developed for other chiral morpholine (B109124) derivatives. For instance, a method for creating enantiomerically pure cis-3,5-disubstituted morpholines involves a tandem aziridine/epoxide ring-opening sequence, highlighting the versatility of one-pot reactions in constructing the core morpholine ring system. nih.gov

1,3-Dipolar Cycloaddition Chemistry in the Synthesis of (5R,6S)-5,6-diphenyl-2-morpholinone

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, is a key method for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.org

The morpholinone template, as seen in this compound derivatives, is particularly well-suited for use in asymmetric guidechem.comnih.gov dipolar cycloaddition reactions. lookchem.com These reactions enable the diastereoselective double alkylation of the glycine (B1666218) unit within the morpholinone structure, providing access to densely functionalized and structurally diverse pyrrolidines. lookchem.com

Research on related chiral morpholinone structures further illustrates the application of this chemistry. Optically pure (5R)-5,6-dihydro-5-phenyl-2H-1,4-oxazin-2-one N-oxides, which are chiral nitrones with a fixed geometry, have been designed and synthesized. nih.gov These compounds readily react with various olefins under mild conditions, primarily through an exo transition state, to yield the corresponding isoxazolidine (B1194047) cycloadducts. nih.gov This demonstrates how the inherent chirality of the morpholinone backbone can effectively control the stereochemical outcome of cycloaddition reactions.

Synthesis via Lactonization Reactions

The stereochemistry of the final product is established early in the synthesis by using an optically pure starting material. The synthesis begins with either (1R,2S)-(-)-2-amino-1,2-diphenylethanol or its (1S,2R)-(+) enantiomer, which are themselves accessible from benzoin. lookchem.com This chiral amino alcohol is reacted with ethyl bromoacetate. Following this alkylation, the secondary amine is protected, typically with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, to yield the direct precursor for the cyclization step. lookchem.com The N-Boc protected intermediate, (5R,6S)-(-)-4-Boc-5,6-diphenyl-2-morpholinone, is a stable, storable solid. lookchem.comfishersci.com

| Precursor/Intermediate | Role in Synthesis |

| (1R,2S)-(-)-2-amino-1,2-diphenylethanol | Chiral starting material to set the (5R,6S) stereochemistry |

| Ethyl bromoacetate | C2-building block for the morpholinone ring |

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Protecting group reagent for the nitrogen atom |

| (5R,6S)-(-)-4-Boc-5,6-diphenyl-2-morpholinone | Stable, N-protected intermediate prior to deprotection lookchem.comfishersci.com |

The key ring-closure step is facilitated by an acid catalyst. An improved method utilizes p-toluenesulfonic acid (p-TsOH) in toluene, with azeotropic removal of water to drive the reaction to completion. lookchem.com This modification is crucial for achieving high yields. The final deprotection of the N-Boc group to yield the title compound, this compound, is accomplished by treating the N-protected morpholinone with trifluoroacetic acid in dichloromethane. guidechem.com

The optimized procedure represents a significant improvement over previous methods, as detailed in the table below. lookchem.com

| Parameter | Previous Method | Improved Method |

| Yield (4-Boc-5,6-diphenylmorpholin-2-one) | 59% (over 3 steps) | 75% (over 3 steps) |

| Yield (4-Cbz-5,6-diphenylmorpholin-2-one) | 66% (over 3 steps) | 86% (over 3 steps) |

| Reaction Time | 6-7 days | 3 days |

| Purification | Not specified | Recrystallization (no chromatography) |

| Catalyst (Ring-Closure) | Not specified | p-Toluenesulfonic acid (p-TsOH) |

This optimized protocol allows for the reproducible synthesis of the N-protected morpholinones on a 100-gram scale. lookchem.com

Alternative Synthetic Pathways and their Stereochemical Control

Besides the lactonization of amino alcohol derivatives, other pathways to the morpholin-2-one (B1368128) core have been explored. One such method involves a sequential Michael addition-ester exchange reaction. guidechem.com This synthesis begins with N-Boc-aminoethanol and diethyl vinylidenemalonate in water, heated to 50°C. guidechem.com The reaction proceeds to form an N-protected intermediate, which is then purified and deprotected with trifluoroacetic acid to furnish the final morpholinone product. guidechem.com The stereochemical control in this specific reported pathway to achieve the (5R,6S) configuration was not detailed in the provided source.

The primary method for ensuring stereochemical control remains the use of a chiral pool starting material. lookchem.com By beginning with optically pure (1R,2S)-(-)-2-amino-1,2-diphenylethanol, the desired (5R,6S) stereochemistry of the two adjacent phenyl-bearing stereocenters is locked in from the start. lookchem.com This chirality is then maintained throughout the subsequent alkylation, protection, and cyclization steps, ultimately yielding the enantiomerically pure this compound. lookchem.com

Applications of 5r,6s 5,6 Diphenyl 2 Morpholinone As a Chiral Auxiliary

Asymmetric Synthesis of α-Amino Acids

The quest for enantiomerically pure α-amino acids is a cornerstone of pharmaceutical and biological research. The use of chiral auxiliaries is a powerful strategy to achieve this, and (5R,6S)-5,6-diphenyl-2-morpholinone has emerged as an effective tool in this context. numberanalytics.comiscnagpur.ac.in

A key application of this compound is its use as a chiral glycine (B1666218) equivalent for the asymmetric synthesis of α-amino acids. The N-acylated morpholinone can be deprotonated to form a chiral enolate, which then reacts with various electrophiles in a highly stereoselective manner. The bulky diphenyl groups on the auxiliary effectively shield one face of the enolate, directing the incoming electrophile to the opposite face and thus ensuring high diastereoselectivity in the alkylation step. nih.gov

Subsequent removal of the chiral auxiliary under mild conditions yields the desired α-amino acid in high enantiomeric purity. This methodology provides a versatile route to a wide range of natural and unnatural α-amino acids.

The N-tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis and other areas of organic chemistry. The synthesis of N-Boc protected α-amino acids can be efficiently achieved using the N-Boc derivative of this compound. An improved and scalable synthesis for (5S,6R)-4-(t-Butoxycarbonyl)-5,6-diphenyl-morpholin-2-one has been developed, which allows for its preparation on a large scale without the need for chromatography. lookchem.com

This N-Boc protected chiral auxiliary can be utilized in stereoselective alkylation reactions as described above. After the alkylation step, the auxiliary is cleaved to furnish the N-Boc protected α-amino acid. The process for removing the auxiliary from the N-Boc protected product typically involves treatment with trifluoroacetic acid. guidechem.com

Reaction Scheme: Synthesis of N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone and its deprotection

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | N-Boc-aminoethanol, Diethyl vinylidenemalonate | Water | N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone |

| 2 | N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone | Trifluoroacetic acid, Dichloromethane | This compound |

This table illustrates the general synthetic steps for the formation of the N-Boc protected auxiliary and its subsequent deprotection. guidechem.com

While specific examples detailing the synthesis of allylglycine and 2,7-diaminosuberic acid using this compound as the chiral auxiliary are not prevalent in the searched literature, the general methodology of stereoselective alkylation of its glycine synthon is applicable to the synthesis of such derivatives. For the synthesis of allylglycine, an allyl halide would be used as the electrophile in the alkylation step. The synthesis of 2,7-diaminosuberic acid would require a more complex, multi-step approach likely involving the alkylation with a suitable six-carbon electrophile containing a protected amino group at the terminus.

Chiral Induction in Complex Molecular Architectures

The utility of this compound extends beyond the synthesis of simple amino acids to the construction of more complex, stereochemically rich molecules. Its ability to induce chirality makes it a valuable tool in cycloaddition reactions for the synthesis of heterocyclic scaffolds. numberanalytics.com

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. nih.govmdpi.comnih.gov When a chiral component is involved, this reaction can proceed with high stereoselectivity. Chiral nitrones derived from or incorporating structures similar to the morpholinone framework have been designed for asymmetric 1,3-dipolar cycloadditions. For instance, optically pure (5R)-5,6-dihydro-5-phenyl-2H-1,4-oxazin-2-one N-oxides, which are structurally related to the title compound, have been synthesized and used as chiral nitrones. nih.gov These nitrones react with various olefins to produce cycloadducts with a high degree of stereocontrol, demonstrating the potential of the morpholinone scaffold to direct the stereochemical outcome of such reactions. nih.gov

Spiro-oxindoles are a class of compounds with significant biological activity and represent an important synthetic target. nih.gov The construction of these complex spirocyclic frameworks can be achieved through 1,3-dipolar cycloaddition reactions. In these reactions, an azomethine ylide, generated in situ from an isatin (B1672199) and an amino acid, reacts with a dipolarophile. While direct use of this compound in this specific context is not explicitly detailed in the provided search results, the principle of using chiral auxiliaries to control the stereochemistry of the cycloaddition is well-established. The chiral environment provided by such auxiliaries can effectively control the facial selectivity of the cycloaddition, leading to the formation of specific stereoisomers of the spiro-oxindole product. The synthesis of diverse spirooxindoles has been achieved via sequential [3+2] cycloaddition and ring-expansion reactions. researchgate.net

Stereoselective Formation of Polyheterocyclic Systems

The morphan scaffold, a bicyclic system, serves as a valuable precursor for the synthesis of more complex, polyheterocyclic structures. While direct applications of this compound in this area are not extensively documented, related studies on the morphan skeleton highlight its potential. For instance, the methylene (B1212753) ketone substructure in certain morphan-7-ones has been exploited to construct a variety of fused heterocyclic systems, including indolomorphans, quinolinomorphans, pyrimidinomorphans, and pyrazolomorphans. d-nb.info This strategy involves the condensation of the morphan ketone with reagents like benzaldehyde (B42025) or using it as a foundation for building annulated heterocyclic rings. d-nb.info

One such approach is a Domino reaction, where the opening of a carvone-derived epoxide with a primary amine is followed by an intramolecular conjugate addition, directly establishing the bicyclic morphan skeleton. d-nb.info This method allows for the introduction of diverse substituents and the subsequent formation of fused heterocycles. d-nb.info Although these examples start from different precursors, they demonstrate the principle that a chiral morphan core can effectively guide the formation of complex, polyheterocyclic products, a strategy for which this compound is a potential candidate.

Role in the Synthesis of Bioactive Molecules and Natural Product Derivatives

The morpholinone ring is a recognized pharmacophore and a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. guidechem.com The chiral scaffold of this compound is instrumental in the asymmetric synthesis of these molecules and their derivatives, where precise control of stereochemistry is critical for biological activity.

A prominent application of chiral morpholinone scaffolds is in the synthesis of neurokinin-1 (NK1) receptor antagonists. These agents are used to prevent nausea and vomiting associated with chemotherapy. orgsyn.org One of the most significant drugs in this class is Aprepitant, a potent and selective NK1 receptor antagonist that features a morpholine (B109124) core. sigmaaldrich.com

The synthesis of Aprepitant relies on the creation of a key C3-substituted morpholin-2-one (B1368128) intermediate. documentsdelivered.com Asymmetric synthetic routes have been developed to produce these intermediates with high enantioselectivity. documentsdelivered.com These methods often involve the catalytic reaction of components like aryl glyoxals with amino alcohols to build the morpholinone ring system, establishing the necessary stereocenters that are crucial for the drug's efficacy. documentsdelivered.com The successful synthesis of the Aprepitant intermediate underscores the pharmaceutical importance of the chiral morpholinone framework derived from precursors like this compound.

One of the most powerful applications of this compound is its use as a chiral glycine equivalent for the asymmetric synthesis of non-proteinogenic α-amino acids. documentsdelivered.comnih.gov By temporarily attaching the glycine unit to this chiral auxiliary, chemists can direct the stereoselective formation of a new chiral center at the α-position.

The process involves first protecting the nitrogen of the morpholinone, typically with a tert-butoxycarbonyl (Boc) group, to form N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone. guidechem.comorgsyn.org This N-protected compound can then be deprotonated with a strong base, such as lithium bis(trimethylsilyl)amide, to form a chiral enolate. This enolate is conformationally locked due to the bulky phenyl groups of the auxiliary, exposing one face to electrophilic attack.

The subsequent alkylation of this enolate proceeds with a very high degree of stereocontrol, allowing for the introduction of various alkyl groups at the C3 position. documentsdelivered.com Research has shown that this alkylation step can achieve diastereomeric excesses (d.e.) of greater than or equal to 97.6%. documentsdelivered.com A well-documented example is the synthesis of (R)-(N-tert-butoxycarbonyl)allylglycine, where the N-Boc protected morpholinone is alkylated with allyl iodide. orgsyn.org After the desired stereocenter is set, the chiral auxiliary can be cleaved, yielding the enantiomerically enriched α-amino acid derivative. documentsdelivered.com

Table 1: Diastereoselective Alkylation of N-Boc-(5R,6S)-5,6-diphenyl-2-morpholinone

| Starting Material | Reagents | Electrophile | Product | Yield |

| (5R,6S)-4-tert-Butoxycarbonyl-5,6-diphenylmorpholin-2-one | 1. Lithium bis(trimethylsilyl)amide, THF | 2. Allyl iodide | (3R,5R,6S)-4-tert-Butoxycarbonyl-5,6-diphenyl-3-(1'-prop-2'-enyl)morpholin-2-one | 90% orgsyn.org |

Reaction Mechanisms and Stereochemical Outcomes

Mechanistic Insights into Chiral Induction

Chiral induction using auxiliaries like (5R,6S)-5,6-diphenyl-2-morpholinone is a cornerstone of asymmetric synthesis, a process in which an achiral unit is converted into a chiral unit in a way that produces unequal amounts of stereoisomers. uwindsor.ca The effectiveness of the auxiliary is determined by its ability to create a significant energy difference between the pathways leading to the different stereoisomeric products.

The stereochemical outcome of reactions employing N-acyl derivatives of this compound is rationalized through the analysis of competing transition states. In processes such as the alkylation of enolates derived from these N-acyl morpholinones, the formation of a rigid, chelated transition state is often key to high diastereoselectivity. Analogous to the well-studied Evans oxazolidinone auxiliaries, it is proposed that the enolate oxygen and the morpholinone carbonyl oxygen chelate to a metal cation (e.g., Li⁺, Na⁺, or Mg²⁺ from the base or an additive). york.ac.uk

The two large phenyl groups at the C5 and C6 positions of the morpholinone ring create a highly defined and sterically hindered environment. One face of the enolate is effectively blocked by one of the phenyl groups, directing the incoming electrophile to the opposite, less hindered face. The most stable transition state conformation will minimize steric repulsions between the auxiliary's substituents, the enolate substituent, and the incoming electrophile. For example, in Lewis acid-catalyzed Diels-Alder reactions using similar N-acryloyl auxiliaries, a chelated complex involving the Lewis acid is believed to lock the conformation of the dienophile, exposing one face to the diene. harvard.edu This rigid assembly leads to a predictable and highly selective cycloaddition.

Table 1: Proposed Transition State Model for Electrophilic Attack

| Feature | Description | Implication for Selectivity |

|---|---|---|

| Chelation | The morpholinone carbonyl and enolate oxygen coordinate to a metal center. | Creates a rigid, planar five- or six-membered ring, locking the enolate geometry. |

| Steric Shielding | The C5-phenyl group projects over one face of the enolate. | Forces the electrophile (E⁺) to approach from the opposite, unshielded face. |

| Conformational Rigidity | The chair-like conformation of the morpholinone ring is maintained. | Ensures a predictable spatial arrangement and effective transfer of chirality. |

The nature of the substituents on both the substrate and the electrophile can significantly influence the degree of diastereoselectivity. In the context of N-acyl-(5R,6S)-5,6-diphenyl-2-morpholinone derivatives, the R group of the N-acyl chain (R-CO-N-) and the incoming electrophile play crucial roles.

Increasing the steric bulk of the R group on the acyl chain can enhance the conformational bias in the transition state, potentially leading to higher diastereomeric excess (d.e.). However, excessively bulky groups might hinder the reaction rate. Similarly, the structure of the electrophile is critical; larger electrophiles will experience greater steric repulsion from the chiral auxiliary, often resulting in improved selectivity. The choice of solvent and counter-ion can also modulate the tightness of the chelated transition state, thereby affecting the energy difference between the diastereomeric pathways.

Conformational Analysis and its Influence on Reactivity

The reactivity and selectivity of the this compound auxiliary are intrinsically linked to its conformational preferences. The six-membered morpholinone ring typically adopts a chair-like conformation. In this conformation, the two large phenyl groups at C5 and C6 are expected to occupy pseudo-equatorial positions to minimize steric strain, creating a rigid and predictable scaffold.

Upon N-acylation and subsequent enolization, the conformation of the resulting enolate is critical. The planarity of the enolate double bond and the orientation of the chiral auxiliary dictate the trajectory of the electrophilic attack. The steric hindrance provided by the phenyl groups influences not only which face of the enolate is attacked but can also affect the E/Z geometry of the enolate itself, which in turn can determine the syn/anti stereochemistry of the product in reactions like aldol (B89426) additions. uwindsor.ca

Strategies for Chiral Auxiliary Removal and Product Isolation

A crucial step in any chiral auxiliary-based synthesis is the efficient removal of the auxiliary from the product without causing racemization or epimerization of the newly created stereocenter(s). du.ac.in The product, now a diastereomer, can often be purified by standard techniques like chromatography or crystallization before the auxiliary is cleaved. york.ac.uk

For the cleavage of N-acyl auxiliaries, dissolving metal reductions represent a powerful and often gentle method. This reaction is typically carried out using an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) (Na/NH₃(l)) or with an amine solvent. youtube.com This method is particularly effective for reducing amides to the corresponding alcohols or amines while leaving other functional groups intact.

The mechanism involves the transfer of single electrons from the sodium metal to the amide carbonyl group, forming a radical anion intermediate. youtube.comyoutube.com This intermediate is then protonated by the solvent (ammonia) or an added alcohol. A second electron transfer and protonation sequence completes the reduction, cleaving the N-C bond and liberating the desired chiral product (often as a primary alcohol) and the original morpholinone auxiliary, which can potentially be recovered and reused. york.ac.uk The conditions are typically non-acidic and non-basic enough to prevent racemization at the adjacent stereocenter.

For instance, a reaction might yield a product with a 90% d.e. (a 95:5 ratio of diastereomers). Through careful recrystallization, it may be possible to isolate the major diastereomer in >99% d.e. Subsequent removal of the auxiliary then yields the final product with a correspondingly high enantiomeric excess (e.e.).

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Evans oxazolidinone |

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the complex structure of (5R,6S)-5,6-diphenyl-2-morpholinone, confirming the connectivity of its atoms and its specific stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the molecular structure and, crucially, the relative stereochemistry of the compound. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon-hydrogen framework. researchgate.net

In ¹H NMR, the chemical shifts and coupling constants of the protons are indicative of their chemical environment and spatial relationship. For this compound, the protons at the stereogenic centers, H-5 and H-6, are of particular interest. The coupling constant between these two protons (³JH5-H6) is critical for assigning the cis relationship of the two phenyl groups. A characteristic coupling constant value would confirm that these protons are on the same face of the morpholinone ring. The protons on the two phenyl groups would appear as complex multiplets in the aromatic region of the spectrum, while the N-H proton would likely appear as a broad singlet, and the CH₂ group of the morpholine (B109124) ring would show distinct signals.

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. researchgate.net The spectrum would show distinct signals for the carbonyl carbon of the lactam, the two stereogenic carbons (C-5 and C-6), the methylene (B1212753) carbon (C-3), and the various carbons of the two phenyl rings. The chemical shifts of C-5 and C-6 are particularly sensitive to the stereochemistry.

| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Notes |

|---|---|---|---|

| C=O | - | ~170-175 | Lactam carbonyl carbon. |

| Phenyl-H | ~7.2-7.5 | - | Multiple signals for the 10 aromatic protons. |

| Phenyl-C | - | ~125-140 | Multiple signals for the aromatic carbons. |

| C5-H | ~4.5-5.0 | - | Signal position and coupling constant confirm stereochemistry. |

| C6-H | ~4.8-5.3 | - | Signal position and coupling constant confirm stereochemistry. |

| C-5 | - | ~80-85 | Chiral center attached to nitrogen and a phenyl group. |

| C-6 | - | ~85-90 | Chiral center attached to oxygen and a phenyl group. |

| CH₂ | ~3.5-4.0 | ~45-50 | Methylene group adjacent to the nitrogen. |

| N-H | Variable, broad | - | Position and shape depend on concentration and solvent. |

Note: The values in the table are estimates based on general principles and data for similar structures. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent bands would include a strong absorption for the carbonyl (C=O) stretching of the lactam (a cyclic amide) group, typically found in the region of 1650-1690 cm⁻¹. Another key feature is the stretching vibration of the C-O-C bond of the ether linkage within the morpholine ring. The N-H bond of the secondary amine within the lactam structure would exhibit a stretching vibration around 3200-3400 cm⁻¹. Additionally, the presence of the two phenyl rings is confirmed by C-H stretching absorptions above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. csirhrdg.res.in

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine | N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic | C-H Stretch | 3010 - 3100 | Medium to Weak |

| Lactam (Amide) | C=O Stretch | 1650 - 1690 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ether | C-O-C Stretch | 1050 - 1150 | Strong |

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that provides definitive information about the absolute configuration of a chiral molecule in solution. wikipedia.org The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral sample. wikipedia.orgnih.gov Since enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images), this method is ideal for assigning the absolute stereochemistry. nih.gov

For this compound, the absolute configuration is determined by comparing its experimental VCD spectrum with a theoretically predicted spectrum. schrodinger.comcapes.gov.br This theoretical spectrum is generated through quantum mechanical calculations, most commonly using Density Functional Theory (DFT), for one of the enantiomers (e.g., the (5R,6S) form). nih.gov A match between the experimental spectrum and the calculated spectrum for the (5R,6S) enantiomer provides a confident assignment of its absolute configuration. schrodinger.comresearchgate.net This methodology has become a reliable tool for the structural elucidation of complex chiral molecules and natural products. capes.gov.brresearchgate.net

Chromatographic Methods for Purification and Analysis

Chromatography is indispensable for both the purification of this compound after its synthesis and for the analysis of its enantiomeric purity.

Following its synthesis, this compound is typically isolated from the reaction mixture using flash column chromatography. guidechem.com This is a rapid and efficient purification technique that separates compounds based on their polarity. orgsyn.org The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. guidechem.comorgsyn.org

A solvent system (eluent), often a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is chosen to move the compounds down the column. guidechem.com By gradually increasing the polarity of the eluent, compounds are separated based on their affinity for the stationary phase. Unreacted starting materials and byproducts are washed away, allowing for the collection of the pure this compound in separate fractions. The progress of the separation is monitored using thin-layer chromatography (TLC). guidechem.com This method is scalable and widely used in medicinal chemistry for routine purifications. chromatographytoday.com

Enantioselective Raman (esR) spectroscopy is an advanced analytical technique that can be used for the in-line determination of the enantiomeric ratio of chiral compounds. nih.gov While conventional Raman spectroscopy is not considered enantioselective, the esR technique leverages the optical activity of the chiral sample to differentiate between enantiomers. americanpharmaceuticalreview.com

A study has demonstrated the successful application of esR spectroscopy, combined with partial least-squares regression (PLSR) analysis, to determine the enantiomeric fraction of (5,6)-diphenyl-morpholin-2-one in a solution of dimethyl sulfoxide (B87167) (DMSO). nih.gov The method provides rich structural information and allows for quantitative analysis of the enantiomeric composition. americanpharmaceuticalreview.com By carefully analyzing the Raman signals under polarized light, a model can be built that correlates spectral differences to the enantiomeric fraction, with reported deviations being very low. nih.gov This makes esR a promising tool for process analytical technology (PAT) in the production of enantiomerically pure pharmaceutical candidates. nih.govamericanpharmaceuticalreview.com

Polarimetry for Optical Rotation Measurement

Polarimetry is a critical analytical technique for the characterization of chiral compounds. It measures the rotation of plane-polarized light as it passes through a sample containing a chiral substance. This rotation, known as optical rotation, is a defining physical property of an enantiomer and is instrumental in confirming the stereochemical identity of a molecule.

Below is a representative table illustrating how optical rotation data for this compound would be presented in a research context.

| Parameter | Value |

| Specific Rotation [α] | Not available in searched literature |

| Wavelength | Sodium D-line (589 nm) |

| Temperature (°C) | Typically 20 or 25 |

| Concentration ( g/100 mL) | To be specified |

| Solvent | To be specified |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N) for organic molecules. This data is then compared against the theoretically calculated percentages based on the compound's molecular formula to assess its purity and verify its elemental makeup.

For this compound, the molecular formula is C₁₆H₁₅NO₂. Based on this formula, the theoretical elemental composition can be calculated. In a research setting, a sample of the synthesized compound would be analyzed, and the experimentally determined percentages would be expected to closely match the calculated values, typically within a ±0.4% margin, to confirm the compound's identity and high purity. A purity of 98% has been noted for commercially available samples of this compound.

The table below outlines the theoretical elemental composition of this compound and provides a column for the experimental findings that would be reported in a research paper.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 75.87 | Not available in searched literature |

| Hydrogen (H) | 5.97 | Not available in searched literature |

| Nitrogen (N) | 5.53 | Not available in searched literature |

| Oxygen (O) | 12.63 | Not available in searched literature |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules. For a chiral compound such as (5R,6S)-5,6-diphenyl-2-morpholinone, DFT calculations can provide a detailed understanding of its formation and potential transformations. These studies are crucial for rationalizing the stereochemical outcome of synthetic routes and for predicting the feasibility of various reaction pathways.

DFT methods are employed to map out the potential energy surface of a reaction, identifying the structures of reactants, transition states, and products. By calculating the energies of these species, reaction barriers and reaction enthalpies can be determined, offering a quantitative measure of the reaction's kinetics and thermodynamics. This information is fundamental to understanding why a particular diastereomer, such as the (5R,6S) isomer, is formed preferentially over others.

For instance, in the synthesis of substituted morpholinones, DFT could be used to model the transition states leading to different stereoisomers. The relative energies of these transition states would reveal the origin of the observed diastereoselectivity. Factors such as steric hindrance between the phenyl groups and other substituents, as well as electronic effects, can be quantified and analyzed. Different functionals and basis sets within the DFT framework can be benchmarked to find the most accurate computational protocol for the system under study.

Table 1: Representative Applications of DFT in Studying Reaction Mechanisms

| Area of Investigation | Information Gained from DFT Calculations |

| Transition State Analysis | Geometry and energy of transition states, providing insight into the reaction barrier and the stereochemical-determining step. |

| Reaction Pathway Mapping | Identification of intermediates and alternative reaction pathways, helping to elucidate the complete reaction mechanism. |

| Thermodynamic Analysis | Calculation of the relative stabilities of reactants, intermediates, and products to determine the overall feasibility of a reaction. |

| Catalyst-Substrate Interactions | Modeling the interaction of the morpholinone precursor with a catalyst to understand how the catalyst influences selectivity. |

Molecular Modeling for Conformational Analysis and Diastereoselectivity Prediction

The three-dimensional structure of this compound is not static; the morpholinone ring and the phenyl substituents can adopt various conformations. Molecular modeling techniques, ranging from semi-empirical methods to high-level ab initio calculations, are instrumental in exploring the conformational landscape of this molecule.

Conformational analysis is critical because the relative stability of different conformers can significantly influence the molecule's reactivity and spectroscopic properties. For this compound, the orientation of the two phenyl groups is of particular interest. Molecular modeling can predict the most stable arrangement of these groups, considering factors like steric repulsion and intramolecular interactions.

Furthermore, these models are powerful tools for predicting the diastereoselectivity of reactions leading to the formation of the morpholinone ring. By creating computational models of the reactants and transition states, chemists can often predict which diastereomer will be the major product. This predictive capability is invaluable in the design of stereoselective syntheses. For example, by modeling the approach of reactants, it is possible to rationalize why the substituents end up in the observed (5R,6S) configuration.

Table 2: Key Aspects of Molecular Modeling for this compound

| Modeling Aspect | Computational Output | Significance |

| Conformational Search | Identification of low-energy conformers and their relative populations. | Understanding the dominant shapes the molecule adopts in solution. |

| Diastereomeric Transition States | Calculation of the energies of transition states leading to different diastereomers. | Prediction and rationalization of the stereochemical outcome of a reaction. |

| Non-covalent Interactions | Analysis of intramolecular forces such as hydrogen bonding and π-stacking. | Elucidating the forces that stabilize specific conformations. |

Computational Prediction of Spectroscopic Data (e.g., VCD spectra)

Computational chemistry also plays a vital role in the interpretation of spectroscopic data. One particularly powerful technique for chiral molecules is Vibrational Circular Dichroism (VCD) spectroscopy. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration.

The prediction of VCD spectra using computational methods, typically DFT, has become a standard procedure for the unambiguous assignment of the absolute configuration of chiral molecules. The process involves first performing a conformational analysis to identify all significantly populated conformers of this compound. Then, for each of these conformers, the vibrational frequencies and VCD intensities are calculated.

The final predicted VCD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. By comparing the computationally predicted spectrum with the experimentally measured VCD spectrum, the absolute configuration can be confidently assigned. A good match between the experimental and the spectrum calculated for the (5R,6S) configuration would provide definitive proof of its stereochemistry.

Advanced Research Directions and Future Perspectives

Development of Novel (5R,6S)-5,6-diphenyl-2-morpholinone Derivatives

The core structure of this compound is ripe for modification to generate novel derivatives with tailored properties. The most direct route for functionalization is at the nitrogen atom of the morpholinone ring. This has been demonstrated through the synthesis and commercial availability of N-protected derivatives, such as N-Boc and N-Cbz protected versions, which are often key intermediates for further applications. guidechem.comthermofisher.comfishersci.co.uk

Future development hinges on creating a broader library of analogs. Advanced synthetic strategies, such as regioselective C-H functionalization, present a pathway to modify the phenyl rings or the morpholinone backbone, creating derivatives that are currently inaccessible. mdpi.com These modifications could introduce new steric or electronic properties, potentially enhancing the compound's efficacy as a chiral auxiliary or imbuing it with novel catalytic or biological functions.

Table 1: Examples of this compound Derivatives

| Derivative Name | Point of Functionalization | Common Use |

|---|---|---|

| (5R,6S)-(-)-4-Boc-5,6-diphenyl-2-morpholinone | Nitrogen Atom (N4) | Intermediate for chiral auxiliary applications |

Expansion of Applications in Catalytic Asymmetric Synthesis

The unique, rigid cyclic structure and defined stereochemistry of this compound make it an effective chiral template, or chiral auxiliary, in asymmetric synthesis. guidechem.comthieme-connect.de In this role, the compound is temporarily attached to a prochiral substrate molecule. The bulky phenyl groups then sterically hinder one face of the molecule, forcing a reagent to attack from the opposite, less-hindered face. This process directs the formation of a new stereocenter with a high degree of selectivity. After the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product. thieme-connect.de

The expansion of its applications lies in employing this auxiliary in a wider array of stereoselective transformations beyond traditional methods. There is significant potential in exploring its use in modern synthetic reactions, including:

Photochemical reactions: Asymmetric photochemical cyclizations and other light-induced transformations could be controlled by the chiral environment provided by the auxiliary. rsc.org

Radical reactions: Directing the stereochemistry of reactions involving highly reactive radical intermediates.

Organometallic catalysis: Using the auxiliary to control the stereochemical outcome of cross-coupling reactions or C-H activation processes.

By expanding the types of reactions in which this compound can be used, chemists can access a broader range of complex, optically active molecules that are valuable in pharmaceuticals and materials science. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis Practices

Modern chemical manufacturing emphasizes the need for sustainable and efficient processes. Future research on this compound will likely focus on integrating green chemistry principles into its synthesis. researchgate.net One reported synthesis already utilizes microwave heating, a technique that often leads to shorter reaction times and increased energy efficiency compared to conventional heating methods. guidechem.com

Further advancements could involve:

Flow Chemistry: Transitioning the synthesis from traditional batch processing to a continuous flow system. Flow chemistry offers superior control over reaction parameters, improved safety, and easier scalability.

Biocatalysis: Employing enzymes to carry out key steps in the synthesis under mild, aqueous conditions, which could reduce the use of harsh reagents and organic solvents. researchgate.net

Atom Economy and E-Factor: Redesigning the synthetic route to maximize the incorporation of starting materials into the final product (high atom economy) and minimize waste (low E-factor). researchgate.net

Adopting these sustainable practices would not only reduce the environmental footprint of producing this compound but also make it more economically viable for large-scale industrial applications.

Exploration in Materials Science and Medicinal Chemistry Beyond Auxiliary Use

While its role as a synthetic tool is well-established, the inherent properties of the this compound scaffold suggest potential for direct application in materials science and medicinal chemistry.

In materials science , morpholin-2-one (B1368128) derivatives have been noted for their potential as photostabilizers, which protect materials from degradation by light. guidechem.com The diphenyl-substituted structure of this specific compound could offer unique photophysical properties, making it a candidate for incorporation into polymers or organic electronic devices to enhance their stability and performance.

In medicinal chemistry , the focus is shifting from using the compound as a tool to investigating it as a primary active agent. The broader class of morpholinone derivatives has been shown to possess a range of promising pharmacological activities. guidechem.com This suggests that this compound and its novel derivatives could be valuable lead compounds in drug discovery, moving beyond their secondary role as a chiral auxiliary.

Studies on Biological Interactions and Pharmacological Potential of Morpholinone Scaffolds

The morpholinone ring is considered a valuable pharmacophore in drug development, meaning it is a key structural component responsible for a molecule's biological activity. guidechem.com Bioactivity screenings of various morpholinone derivatives have revealed significant pharmacological potential across several therapeutic areas.

Table 2: Reported Pharmacological Activities of Morpholinone Derivatives

| Therapeutic Area | Potential Pharmacological Effect |

|---|---|

| Cardiovascular Disease | Cholesterol reduction, anti-hyperlipidemia, treatment of arteriosclerosis |

| Inflammation | Anti-inflammatory effects |

Source: guidechem.com

These findings strongly suggest that the this compound scaffold is a promising starting point for the development of new therapeutic agents. Future research will likely involve synthesizing libraries of derivatives and screening them for specific biological targets. Understanding the structure-activity relationship—how changes in the molecule's structure affect its biological function—will be crucial in optimizing these compounds into potent and selective drug candidates.

Q & A

Q. What advanced techniques elucidate the role of the morpholinone ring in modulating target binding?

Q. How do substituents on the phenyl rings affect the compound’s conformational dynamics?

- Methodology : Use dynamic NMR or variable-temperature X-ray studies to assess rotational barriers. Molecular dynamics (MD) simulations (e.g., GROMACS) model flexibility and solvent interactions. Compare with analogs lacking substituents to isolate steric/electronic effects .

Experimental Design Considerations

Q. What controls are essential for validating the biological specificity of this compound?

Q. How should researchers design degradation studies to identify morpholinone metabolites?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.